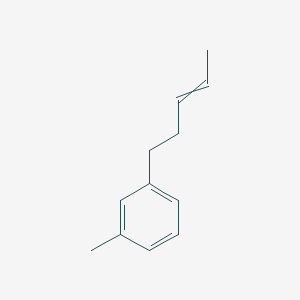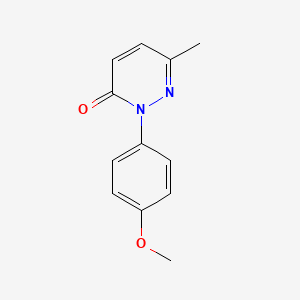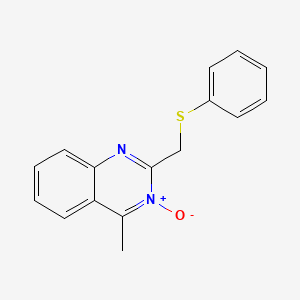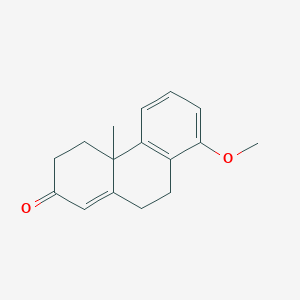
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.318 g/mol . This compound is known for its unique structure, which includes a methoxy group and a methyl group attached to a tetrahydrophenanthrene backbone. It is primarily used in industrial applications and scientific research.
Vorbereitungsmethoden
The synthesis of 8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including Friedel-Crafts acylation, reduction, and methylation. The starting materials typically include phenanthrene derivatives and methoxybenzene.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation and hydrogen gas (H2) for the reduction step.
Industrial Production Methods: Industrial production may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine (Br2) or nitric acid (HNO3) leading to brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,2,3,4-tetrahydrophenanthrene, 5-methoxy-8-methyl-tetralin-1-one, and 6-methoxy-5-methyl-indan-1-one share structural similarities.
Eigenschaften
CAS-Nummer |
5720-82-1 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
8-methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one |
InChI |
InChI=1S/C16H18O2/c1-16-9-8-12(17)10-11(16)6-7-13-14(16)4-3-5-15(13)18-2/h3-5,10H,6-9H2,1-2H3 |
InChI-Schlüssel |
VSZUGNOVOOTAQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3=C2C=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


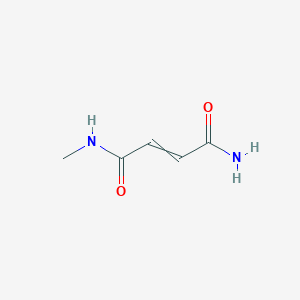
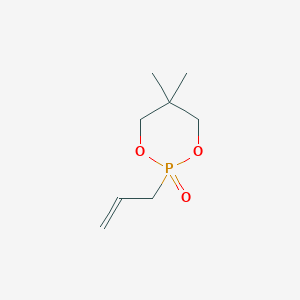
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
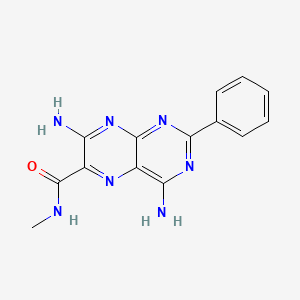
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
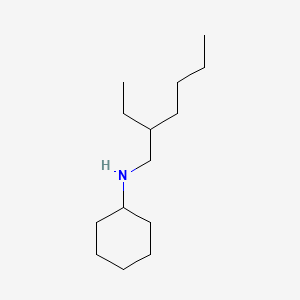
silane](/img/structure/B14725614.png)
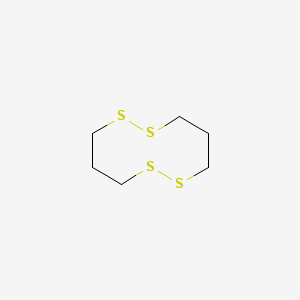
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)


